6-((1s,3s)-Adamantan-1-yl)-4-methylbenzo[d]thiazol-2-amine hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-((1s,3s)-Adamantan-1-yl)-4-methylbenzo[d]thiazol-2-amine hydrobromide is a synthetic compound that belongs to the class of benzo[d]thiazole derivatives. This compound is characterized by the presence of an adamantane moiety, which is a tricyclic hydrocarbon, and a benzo[d]thiazole ring system. The hydrobromide salt form enhances its solubility in water, making it suitable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-((1s,3s)-Adamantan-1-yl)-4-methylbenzo[d]thiazol-2-amine hydrobromide typically involves a multi-step process:
Formation of the Benzo[d]thiazole Core: The benzo[d]thiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of the Adamantane Moiety: The adamantane group is introduced via a Friedel-Crafts alkylation reaction, where adamantane is reacted with the benzo[d]thiazole derivative in the presence of a Lewis acid catalyst such as aluminum chloride.
Methylation: The methyl group is introduced through a methylation reaction using methyl iodide or dimethyl sulfate.
Formation of the Hydrobromide Salt: The final step involves the conversion of the free base to its hydrobromide salt by reacting with hydrobromic acid.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d]thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the benzo[d]thiazole ring or the adamantane moiety, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methyl group or the benzo[d]thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Reduced benzo[d]thiazole derivatives
Substitution: Substituted benzo[d]thiazole derivatives
Scientific Research Applications
6-((1s,3s)-Adamantan-1-yl)-4-methylbenzo[d]thiazol-2-amine hydrobromide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 6-((1s,3s)-Adamantan-1-yl)-4-methylbenzo[d]thiazol-2-amine hydrobromide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.
Pathways Involved: It can influence signaling pathways related to cell growth, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
Benzo[d]thiazole Derivatives: Compounds like 2-aminobenzothiazole and 2-mercaptobenzothiazole share structural similarities.
Adamantane Derivatives: Compounds such as amantadine and memantine contain the adamantane moiety.
Uniqueness
6-((1s,3s)-Adamantan-1-yl)-4-methylbenzo[d]thiazol-2-amine hydrobromide is unique due to the combination of the adamantane and benzo[d]thiazole moieties, which confer distinct physicochemical properties and biological activities. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
6-(1-adamantyl)-4-methyl-1,3-benzothiazol-2-amine;hydrobromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2S.BrH/c1-10-2-14(6-15-16(10)20-17(19)21-15)18-7-11-3-12(8-18)5-13(4-11)9-18;/h2,6,11-13H,3-5,7-9H2,1H3,(H2,19,20);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBYFROODCBBLGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1N=C(S2)N)C34CC5CC(C3)CC(C5)C4.Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23BrN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.